molecular formula C9H10N4O B13247124 2-amino-N-(1H-indazol-6-yl)acetamide

2-amino-N-(1H-indazol-6-yl)acetamide

Cat. No.: B13247124
M. Wt: 190.20 g/mol
InChI Key: MHXYJDNTMVJGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(1H-indazol-6-yl)acetamide is a heterocyclic compound that features an indazole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(1H-indazol-6-yl)acetamide typically involves the formation of the indazole ring followed by the introduction of the acetamide group. One common method includes the cyclization of o-nitrobenzylamine derivatives under reductive conditions to form the indazole core. Subsequent acylation with acetic anhydride or acetyl chloride introduces the acetamide group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-amino-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups onto the indazole ring .

Scientific Research Applications

2-amino-N-(1H-indazol-6-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

  • 2-chloro-N-(1H-indazol-6-yl)acetamide
  • 2-amino-N-(2H-indazol-6-yl)acetamide dihydrochloride

Comparison: Compared to similar compounds, 2-amino-N-(1H-indazol-6-yl)acetamide is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. For instance, the presence of an amino group at the 2-position can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C9H10N4O/c10-4-9(14)12-7-2-1-6-5-11-13-8(6)3-7/h1-3,5H,4,10H2,(H,11,13)(H,12,14)

InChI Key

MHXYJDNTMVJGAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CN)NN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.